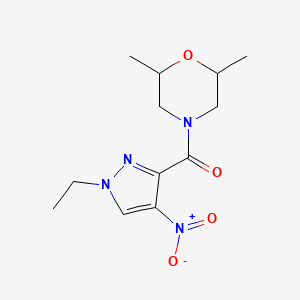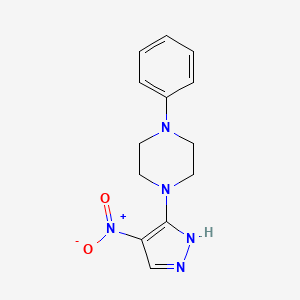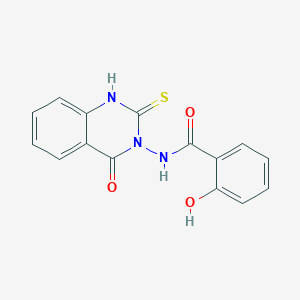
(2,6-dimethylmorpholin-4-yl)(1-ethyl-4-nitro-1H-pyrazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-DIMETHYLMORPHOLINO)(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE is a synthetic organic compound characterized by its unique structure, which includes a morpholine ring substituted with two methyl groups and a pyrazole ring substituted with an ethyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-DIMETHYLMORPHOLINO)(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Alkylation: The nitrated pyrazole is alkylated using an alkyl halide, such as ethyl bromide, in the presence of a base like potassium carbonate.
Formation of the Morpholine Ring: The morpholine ring is synthesized by reacting diethanolamine with formaldehyde and a suitable acid catalyst.
Coupling Reaction: Finally, the morpholine and pyrazole derivatives are coupled through a condensation reaction, typically using a coupling agent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.
Chemical Reactions Analysis
Types of Reactions
(2,6-DIMETHYLMORPHOLINO)(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The ethyl group on the pyrazole ring can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, bases like potassium carbonate.
Major Products Formed
Reduction: Amino derivatives of the pyrazole ring.
Oxidation: Oxidized derivatives of the morpholine ring.
Substitution: Various alkyl or aryl substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2,6-DIMETHYLMORPHOLINO)(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of both morpholine and pyrazole rings makes it a versatile scaffold for drug design.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2,6-DIMETHYLMORPHOLINO)(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the morpholine ring can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2,6-DIMETHYLMORPHOLINO)(1-METHYL-5-NITRO-1H-PYRAZOL-4-YL)METHANONE: Similar structure but with a methyl group instead of an ethyl group on the pyrazole ring.
(2,6-DIMETHYLMORPHOLINO)(1-PHENYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE: Similar structure but with a phenyl group instead of an ethyl group on the pyrazole ring.
Uniqueness
The uniqueness of (2,6-DIMETHYLMORPHOLINO)(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The combination of a morpholine ring with a pyrazole ring substituted with an ethyl and nitro group provides a distinct set of chemical and biological properties that can be exploited in various applications.
This detailed overview provides a comprehensive understanding of (2,6-DIMETHYLMORPHOLINO)(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C12H18N4O4 |
|---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(1-ethyl-4-nitropyrazol-3-yl)methanone |
InChI |
InChI=1S/C12H18N4O4/c1-4-15-7-10(16(18)19)11(13-15)12(17)14-5-8(2)20-9(3)6-14/h7-9H,4-6H2,1-3H3 |
InChI Key |
NYAUHBBSMFPXIB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N2CC(OC(C2)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B10900673.png)
![[3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B10900679.png)
![4-{[(E)-{4-methoxy-3-[(3-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10900686.png)
![2,2,3,3-Tetrafluoropropyl 5-[(7-methyl-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate](/img/structure/B10900690.png)
![7-(difluoromethyl)-N-(3-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10900693.png)

![2-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B10900707.png)
![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10900713.png)
![4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10900715.png)
![5-({(Z)-[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B10900717.png)

![(2E)-3-(1-ethyl-1H-pyrazol-4-yl)-N-[2-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B10900727.png)
![N-(4-chlorophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10900737.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-5-methylfuran-2-carbohydrazide](/img/structure/B10900745.png)
